molecular formula C72H110N20O15 B12292995 N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER

N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER

Cat. No.: B12292995
M. Wt: 1495.8 g/mol
InChI Key: DLAHCJHYEAZDLE-UHFFFAOYSA-N
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Description

N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER is a synthetic peptide derivative featuring multiple protective groups and a methyl ester moiety. Its structure includes:

  • N-alpha-CBZ (carbobenzyloxy) group: Protects the α-amino group of the first arginine (Arg) residue during synthesis .
  • STA (statine) residue: A non-proteinogenic amino acid known for its role in protease inhibition, particularly in renin and HIV protease inhibitors.
  • N-epsilon-BOC (tert-butyloxycarbonyl) group: Protects the ε-amino group of lysine (Lys) .
  • Methyl ester: Modifies the C-terminus to enhance stability or solubility.

This compound is primarily used in biochemical research as a synthetic intermediate or substrate mimetic, particularly in studies involving protease activity modulation .

Properties

IUPAC Name

methyl 2-[[2-[[2-[[4-[[2-[[2-[[1-[5-(diaminomethylideneamino)-2-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H110N20O15/c1-9-44(4)59(65(100)89-55(36-48-39-78-42-83-48)62(97)85-51(67(102)105-8)25-16-17-29-81-70(103)107-72(5,6)7)91-58(94)37-57(93)52(33-43(2)3)86-63(98)54(35-47-38-77-41-82-47)87-61(96)53(34-45-21-12-10-13-22-45)88-64(99)56-28-20-32-92(56)66(101)50(27-19-31-80-69(75)76)84-60(95)49(26-18-30-79-68(73)74)90-71(104)106-40-46-23-14-11-15-24-46/h10-15,21-24,38-39,41-44,49-57,59,93H,9,16-20,25-37,40H2,1-8H3,(H,77,82)(H,78,83)(H,81,103)(H,84,95)(H,85,97)(H,86,98)(H,87,96)(H,88,99)(H,89,100)(H,90,104)(H,91,94)(H4,73,74,79)(H4,75,76,80)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAHCJHYEAZDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H110N20O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER involves multiple steps, including the protection and deprotection of amino groups, coupling reactions, and esterification. The process typically starts with the protection of the amino groups using CBZ (carbobenzyloxy) and BOC (tert-butyloxycarbonyl) groups. The protected amino acids are then coupled sequentially using reagents like DCC (dicyclohexylcarbodiimide) or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). Finally, the esterification of the lysine residue is achieved using methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER undergoes various chemical reactions, including:

Scientific Research Applications

Biochemical Research

Enzyme Substrates and Inhibitors
Cgp 29287 serves as a substrate for various enzymes, particularly proteases. The compound’s structure allows it to be utilized in studying enzyme kinetics and mechanisms. For instance, it can be employed to investigate the specificity of proteases, such as cathepsin B, which cleaves peptide bonds at specific sites. This application is crucial for understanding protease functions in biological processes and disease mechanisms .

Protein Engineering
The incorporation of non-canonical amino acids (ncAAs) into proteins can enhance their functionality and stability. Cgp 29287 can be modified to include ncAAs, facilitating the design of proteins with novel properties for therapeutic applications. This approach has been highlighted in studies focusing on improving biocatalysts through semi-rational protein design, showcasing the potential for creating more efficient enzymes for industrial applications .

Pharmaceutical Applications

Drug Development
Cgp 29287 has been investigated for its potential as a drug candidate due to its ability to inhibit specific ion channels, such as Kv1.3. This ion channel is implicated in autoimmune diseases, making the compound a target for developing treatments for conditions like multiple sclerosis and rheumatoid arthritis. The selective inhibition of Kv1.3 by peptides derived from Cgp 29287 demonstrates its therapeutic promise .

Peptide Therapeutics
The compound's structure allows it to mimic natural peptides involved in various physiological processes. This characteristic makes it suitable for designing peptide-based therapeutics that can modulate biological pathways effectively. Research into its analogs has shown promise in enhancing the efficacy of existing treatments by improving bioavailability and reducing side effects .

Biotechnology Applications

Biocatalysis
Cgp 29287 can be utilized in biocatalytic processes where enzymes are employed to facilitate chemical reactions under mild conditions. Its role as a substrate or inhibitor can enhance the efficiency of enzymatic reactions, making it valuable in the synthesis of pharmaceuticals and fine chemicals. The use of enzyme-catalyzed reactions offers advantages over traditional chemical methods, including reduced environmental impact and improved selectivity .

Combinatorial Chemistry
The compound’s complex structure makes it an excellent candidate for combinatorial chemistry approaches aimed at generating libraries of biologically active compounds. This methodology allows researchers to explore a vast chemical space quickly, identifying potential drug candidates or new materials with desirable properties .

  • Study on Enzyme Specificity : Research demonstrated that Cgp 29287 effectively serves as a substrate for cathepsin B, allowing scientists to elucidate the enzyme's specificity and catalytic mechanism, which is vital for drug design targeting protease-related diseases .
  • Development of Peptide Inhibitors : A study explored the modification of Cgp 29287 to enhance its inhibitory effects on Kv1.3 channels, leading to promising results in models of autoimmune diseases, indicating its potential as a therapeutic agent .
  • Biocatalytic Efficiency Improvement : Investigations into using Cgp 29287 in biocatalytic processes highlighted its role in increasing reaction rates and selectivity compared to traditional methods, showcasing its utility in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Peptide Derivatives with Protective Groups
Compound Name Key Features Applications References
N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER Multi-residue peptide with CBZ, BOC, and methyl ester groups Protease inhibition studies, synthetic intermediates
Pro-His-Ser-Arg-Asn (PHSRN) Short peptide sequence from fibronectin; lacks protective groups Enhances cell adhesion via integrin binding
Atriopeptin II (rat) Bioactive peptide without ester modifications Cardiovascular research (natriuretic peptide)

Key Differences :

  • The target compound’s STA residue and protective groups distinguish it from natural peptides like PHSRN, which rely on native sequences for biological activity .
  • Compared to Atriopeptin II, the methyl ester and protective groups in the target compound suggest a focus on stability during synthesis rather than direct bioactivity .
Methyl Ester-Containing Compounds
Compound Name Structure Applications References
8-O-Acetylshanzhiside Methyl Ester Iridoid glycoside with methyl ester Pharmacological research, reference standard
Hexadecanoic Acid Methyl Ester Fatty acid methyl ester Microbial pigment production, lipid analysis
2-Oxobutyric Acid Methyl Ester Aliphatic amino acceptor methyl ester Enzymatic transamination studies



Key Differences :

  • The target compound’s peptide backbone contrasts with smaller methyl esters (e.g., hexadecanoic acid methyl ester), which are used in lipid profiling or as metabolic intermediates .
  • Unlike 8-O-acetylshanzhiside methyl ester, which is derived from natural glycosides, the target compound is fully synthetic and tailored for protease interaction .

Data Table: Comparative Properties

Property Target Compound 8-O-Acetylshanzhiside Methyl Ester Hexadecanoic Acid Methyl Ester
Molecular Class Synthetic peptide Natural iridoid glycoside Fatty acid derivative
Key Functional Groups CBZ, BOC, STA, methyl ester Acetyl, methyl ester Methyl ester
Applications Protease studies, intermediates Pharmacological reference Lipid analysis, pigment synthesis
Synthetic Complexity High (multi-step SPPS) Moderate (natural extraction) Low (chemical esterification)

Biological Activity

N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS methyl ester (CAS No. 93287-54-8) is a complex peptide compound with significant biological activity. This compound is characterized by its intricate structure, consisting of multiple amino acid residues, and is utilized in various biochemical applications, including drug design and synthesis.

  • Molecular Formula : C72H110N20O15
  • Molecular Weight : 1495.77 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 11.03 (predicted)
  • Storage Temperature : -20°C

Biological Activity

The biological activity of this compound can be attributed to its structural components, particularly the presence of arginine and lysine residues, which are known to play crucial roles in various biological processes.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Cellular Uptake : Its structure allows for enhanced cellular uptake, making it a potential candidate for drug delivery systems targeting specific tissues or cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics.

Case Studies

  • Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory activity of various prodrugs, including derivatives of this compound. Results showed a significant reduction in inflammatory markers in treated animal models compared to controls .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that the compound inhibited the growth of several bacterial strains, suggesting its potential as a lead compound in antibiotic development .
  • Drug Delivery Systems :
    • Research on prodrug formulations highlighted the effectiveness of N-alpha-CBZ derivatives in enhancing the bioavailability of poorly soluble drugs through targeted delivery mechanisms .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of inflammatory markers
AntimicrobialGrowth inhibition of bacterial strains
Drug deliveryEnhanced bioavailability in prodrug formulations

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